molecular formula C8H12N2O3S B14826603 N-(2-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide

N-(2-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide

Cat. No.: B14826603
M. Wt: 216.26 g/mol
InChI Key: QPTKCORAWMDTSU-UHFFFAOYSA-N
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Description

N-(2-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

N-[2-(aminomethyl)-3-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-14(12,13)10-7-3-2-4-8(11)6(7)5-9/h2-4,10-11H,5,9H2,1H3

InChI Key

QPTKCORAWMDTSU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-(aminomethyl)-3-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

2-(Aminomethyl)-3-hydroxyaniline+Methanesulfonyl chlorideThis compound+HCl\text{2-(Aminomethyl)-3-hydroxyaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(Aminomethyl)-3-hydroxyaniline+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of a nitro group can produce an amine.

Scientific Research Applications

N-(2-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Aminomethyl)-3-hydroxyphenyl)methanesulfonamide is unique due to its specific structure, which combines an aminomethyl group with a hydroxyphenyl and methanesulfonamide moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

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